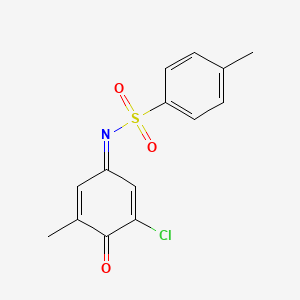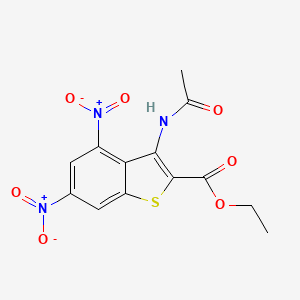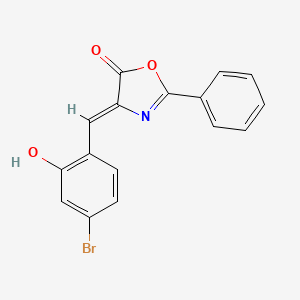![molecular formula C14H18N4O2S B5911754 N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide, commonly known as EMBS, is a sulfonohydrazide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EMBS is synthesized through a multistep process, and its mechanism of action involves inhibition of certain enzymes and signaling pathways.
作用机制
EMBS exerts its effects by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. EMBS also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and differentiation. Additionally, EMBS has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in the regulation of glucose metabolism and cell survival.
Biochemical and Physiological Effects:
EMBS has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EMBS also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. In addition, EMBS has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.
实验室实验的优点和局限性
EMBS has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been well-characterized. EMBS has also been shown to have low toxicity in animal studies. However, there are some limitations to the use of EMBS in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, EMBS has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on EMBS. One area of interest is the development of more effective drug delivery systems for EMBS, which could improve its bioavailability and therapeutic efficacy. Another area of interest is the investigation of EMBS as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EMBS and its potential therapeutic applications.
合成方法
EMBS is synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonyl hydrazide. This intermediate is then reacted with 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde to form EMBS. The synthesis of EMBS has been optimized to increase yield and purity, and various analytical techniques are used to confirm the identity and purity of the product.
科学研究应用
EMBS has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. EMBS has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, EMBS has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
N-[(Z)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-4-18-10-13(12(3)16-18)9-15-17-21(19,20)14-7-5-11(2)6-8-14/h5-10,17H,4H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHWVBYOCFASRX-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NNS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=N\NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)

![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)


![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)